

2-(p-Nitrobenzyl)pyridine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(p-Nitrobenzyl)pyridine**

Cat. No.: **B1596168**

[Get Quote](#)

An In-Depth Technical Guide to **2-(p-Nitrobenzyl)pyridine**: Structure, Properties, and Reactivity

Introduction

2-(p-Nitrobenzyl)pyridine, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a p-nitro-substituted benzyl group, imparts a unique combination of electronic and steric properties. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring, coupled with the conformational flexibility of the methylene bridge, gives rise to interesting chemical reactivity and potential for diverse applications. This guide, intended for researchers and professionals in drug development and chemical sciences, provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **2-(p-Nitrobenzyl)pyridine**.

Molecular Structure and Identification

The fundamental structure of **2-(p-Nitrobenzyl)pyridine** consists of a pyridine ring substituted at the 2-position with a benzyl group, which in turn is substituted at the para-position of the phenyl ring with a nitro group.

Key Identifiers:

Identifier	Value
IUPAC Name	2-((4-nitrophenyl)methyl)pyridine
CAS Number	620-87-1 [1]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂ [1]
Molecular Weight	214.22 g/mol [1]
InChI	InChI=1S/C12H10N2O2/c15-14(16)12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h1-8H,9H2 [1]
InChIKey	YBRDBYGCEIDLBX-UHFFFAOYSA-N [1]
Canonical SMILES	C1=CC(=CC=C1CC2=CC=NC=C2)--INVALID-LINK-[O-]

```
digraph "2-(p-Nitrobenzyl)pyridine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms
N1 [label="N", pos="0,0!"];
C1 [label="C", pos="1.2,0.7!"];
C2 [label="C", pos="2.4,0!"];
C3 [label="C", pos="2.4,-1.4!"];
C4 [label="C", pos="1.2,-2.1!"];
C5 [label="C", pos="0,-1.4!"];
C6 [label="C", pos="-1.4,-2.1!"];
C7 [label="C", pos="-2.6,-1.4!"];
C8 [label="C", pos="-3.8,-2.1!"];
C9 [label="C", pos="-3.8,-3.5!"];
C10 [label="C", pos="-2.6,-4.2!"];
C11 [label="C", pos="-1.4,-3.5!"];
N2 [label="N", pos="-2.6,-5.6!"];
O1 [label="O", pos="-1.8,-6.3!"];
O2 [label="O", pos="-3.4,-6.3!"];
```

```
// Define nodes for hydrogens
H1[label="H", pos="1.2,1.7!"];
H2[label="H", pos="3.3,0.5!"];
H3[label="H", pos="3.3,-1.9!"];
H4[label="H", pos="1.2,-3.1!"];
H6_1 [label="H", pos="-1.4,-1.1!"];
H6_2 [label="H", pos="-2.1,-2.6!"];
H8 [label="H", pos="-4.7,-1.6!"];
H9 [label="H", pos="-4.7,-4.0!"];
H10 [label="H", pos="-0.5,-4.0!"];
H11 [label="H", pos="-0.5,-1.6!"];

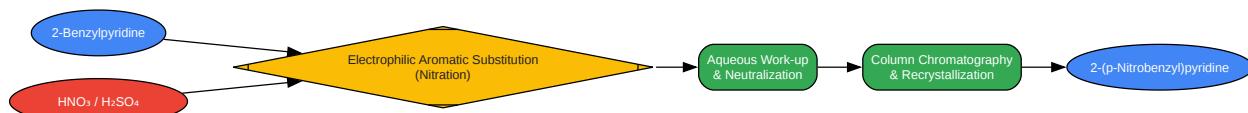
// Draw bonds
edge [style=solid];
N1 -- C1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N1;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C7;
C10 -- N2;
N2 -- O1 [style=double];
N2 -- O2;
```

```
// Draw hydrogens
C1 -- H1;
C2 -- H2;
C3 -- H3;
C4 -- H4;
C6 -- H6_1;
C6 -- H6_2;
C8 -- H8;
C9 -- H9;
C11 -- H10;
C7 -- H11;

// Aromatic rings
edge [style=dashed];
N1 -- C2;
C1 -- C3;
C2 -- C4;
C3 -- C5;
C4 -- N1;
C7 -- C9;
C8 -- C10;
C9 -- C11;
C10 -- C7;
C11 -- C8;

}
```

Figure 1. 2D structure of **2-(p-Nitrobenzyl)pyridine**.


Physicochemical Properties

The physical and chemical properties of **2-(p-Nitrobenzyl)pyridine** are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

Property	Value	Source
Melting Point	78-80 °C	--INVALID-LINK--
Boiling Point	363.2±22.0 °C (Predicted)	--INVALID-LINK--
Density	1.231±0.06 g/cm ³ (Predicted)	--INVALID-LINK--
pKa	4.83±0.10 (Predicted)	--INVALID-LINK--
Appearance	Light yellow crystals or crystalline powder	--INVALID-LINK--
Solubility	Soluble in acetone, slightly soluble in water.	--INVALID-LINK--

Synthesis of 2-(p-Nitrobenzyl)pyridine

The most direct and common method for the synthesis of **2-(p-Nitrobenzyl)pyridine** is through the electrophilic nitration of 2-benzylpyridine. The benzyl group is an ortho-, para-directing group, and while a mixture of isomers is possible, the para-substituted product is often a major component due to reduced steric hindrance compared to the ortho positions.

[Click to download full resolution via product page](#)

Figure 2. General workflow for the synthesis of **2-(p-Nitrobenzyl)pyridine**.

Experimental Protocol: Synthesis via Nitration of 2-Benzylpyridine

This protocol is adapted from the established procedures for the nitration of benzylpyridine derivatives. [2]

Materials:

- 2-Benzylpyridine
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Ice
- Sodium Hydroxide (NaOH) solution (e.g., 2 M)
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethanol or other suitable solvent for recrystallization
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 5 °C.
- **Addition of Reactant:** Slowly add 2-benzylpyridine dropwise to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.
- **Nitration:** To the cooled mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully pour the reaction mixture onto crushed ice in a large beaker with stirring.
- **Neutralization:** Neutralize the acidic solution by slowly adding a sodium hydroxide solution until the pH is basic (e.g., pH 8-9). This should be done in an ice bath to control the exotherm.

- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent (3 x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product, which may contain a mixture of isomers, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The fractions containing the desired p-nitro isomer are collected and combined.
- Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield pure **2-(p-Nitrobenzyl)pyridine** as a crystalline solid.

Spectroscopic Characterization

The structure of **2-(p-Nitrobenzyl)pyridine** can be confirmed by various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for the nitro group (strong asymmetric and symmetric stretches around 1520 cm^{-1} and 1345 cm^{-1} , respectively), C-H stretches of the aromatic rings (around $3000\text{-}3100\text{ cm}^{-1}$), and C=C and C=N stretching vibrations of the aromatic rings (in the $1400\text{-}1600\text{ cm}^{-1}$ region).^[1]
- Mass Spectrometry (MS): The electron ionization mass spectrum shows a prominent molecular ion peak (M^+) at m/z 214, corresponding to the molecular weight of the compound.^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine and the p-nitrophenyl rings. The methylene bridge protons would appear as a singlet. The protons on the pyridine ring will be in the aromatic region, with the proton at the 6-position being the most downfield. The protons on the p-nitrophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring.
 - ^{13}C NMR (Predicted): The carbon NMR spectrum will show 12 distinct signals for the carbon atoms. The carbons attached to the nitro group and the nitrogen atom will be significantly deshielded.

Chemical Reactivity

The chemical reactivity of **2-(p-Nitrobenzyl)pyridine** is governed by the interplay of the pyridine ring, the nitro group, and the methylene bridge.

- Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring itself is electron-deficient and is generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the 2- and 6-positions.
- Nitro Group Reactivity: The nitro group is a strong deactivating group for electrophilic aromatic substitution on the benzyl ring. It can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which opens up a wide range of further synthetic transformations.
- Methylene Bridge Reactivity: The protons on the methylene bridge are benzylic and can be deprotonated by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new functional groups at this position.
- Photochemical Reactivity: Nitrobenzyl compounds are known to exhibit photochemical reactivity, often involving the nitro group. While not extensively studied for the **2-(p-nitrobenzyl)pyridine** isomer, the related 2-(2',4'-dinitrobenzyl)pyridine is known to be photochromic, undergoing a reversible color change upon exposure to light due to an intramolecular proton transfer.^[3] This suggests that **2-(p-nitrobenzyl)pyridine** may also possess interesting photochemical properties worthy of investigation.

Applications in Research and Drug Development

While specific applications of **2-(p-Nitrobenzyl)pyridine** are not as widely documented as its 4-isomer, its structural motifs suggest several potential areas of utility:

- Building Block in Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily converted to an amine, which can then be further functionalized.
- Ligand in Coordination Chemistry: The pyridine nitrogen can coordinate to metal ions, making it a potential ligand for the synthesis of metal complexes with catalytic or material applications.
- Scaffold for Bioactive Molecules: The benzylpyridine scaffold is present in various biologically active compounds. The ability to functionalize both the pyridine and the phenyl ring makes **2-(p-Nitrobenzyl)pyridine** a valuable starting material for the synthesis of novel drug candidates. The related N-benzyl pyridine-2-one derivatives have shown potential in ameliorating cognitive deficits in preclinical studies.

Safety and Handling

2-(p-Nitrobenzyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a cool, dry place away from strong oxidizing agents.

Conclusion

2-(p-Nitrobenzyl)pyridine is a compound with a rich chemical character arising from its unique combination of a pyridine ring and a nitrobenzyl moiety. Its synthesis is accessible through standard nitration procedures, and its structure can be unambiguously confirmed by modern spectroscopic methods. The reactivity of this molecule at multiple sites—the pyridine nitrogen, the aromatic rings, the nitro group, and the methylene bridge—provides a versatile platform for the development of new materials and potential therapeutic agents. Further exploration of its photochemical properties and biological activity is warranted to fully realize the potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Nitrobenzyl)pyridine | C12H10N2O2 | CID 14129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PhotochemCAD | 4-(4-Nitrobenzyl)pyridine [photochemcad.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-(p-Nitrobenzyl)pyridine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596168#2-p-nitrobenzyl-pyridine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com